molecular formula C19H19NO2 B5002996 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline

Cat. No.: B5002996
M. Wt: 293.4 g/mol
InChI Key: ZTIHUHGVLCQTSZ-UHFFFAOYSA-N
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Description

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound this compound is characterized by the presence of a quinoline core substituted with a 2-(3,4-dimethylphenoxy)ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline typically involves the following steps:

    Formation of the 3,4-dimethylphenoxyethanol intermediate: This can be achieved by reacting 3,4-dimethylphenol with ethylene oxide in the presence of a base such as potassium hydroxide.

    Etherification: The 3,4-dimethylphenoxyethanol is then reacted with 8-hydroxyquinoline in the presence of a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to DNA, thereby interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline
  • 8-[3-(3,4-dimethylphenoxy)propoxy]quinoline

Uniqueness

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Properties

IUPAC Name

8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-14-8-9-17(13-15(14)2)21-11-12-22-18-7-3-5-16-6-4-10-20-19(16)18/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIHUHGVLCQTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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